1-Azido-4-chloro-2-fluorobenzene

Catalog No.
S982264
CAS No.
864866-27-3
M.F
C6H3ClFN3
M. Wt
171.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-4-chloro-2-fluorobenzene

CAS Number

864866-27-3

Product Name

1-Azido-4-chloro-2-fluorobenzene

IUPAC Name

1-azido-4-chloro-2-fluorobenzene

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

InChI

InChI=1S/C6H3ClFN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H

InChI Key

HCVPCGIKUDEYSH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)N=[N+]=[N-]

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N=[N+]=[N-]

1-Azido-4-chloro-2-fluorobenzene is a highly specialized, bifunctional aryl azide designed for orthogonal reactivity in complex molecule synthesis and chemical biology. Featuring an azide group activated by an ortho-fluorine atom and a para-chlorine handle for downstream functionalization, this compound serves as a premium building block for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Unlike simple aryl azides, the specific halogenation pattern modulates both the electronic landscape of the azide for accelerated cycloaddition and provides a stable yet reactive site for subsequent palladium-catalyzed cross-coupling, making it a critical procurement choice for multi-step library synthesis, bioconjugation, and advanced materials development [1].

Substituting 1-Azido-4-chloro-2-fluorobenzene with simpler analogs like 1-azido-4-chlorobenzene or unsubstituted phenyl azide fundamentally alters reaction kinetics and downstream synthetic viability. The absence of the ortho-fluorine removes the inductive activation necessary for rapid SPAAC or low-catalyst-loading CuAAC, leading to incomplete conversions or requiring harsher conditions that degrade sensitive substrates. Conversely, opting to procure the precursor 4-chloro-2-fluoroaniline to synthesize the azide in-house introduces severe process risks, including the handling of explosive diazonium intermediates and toxic sodium azide, while trace impurities from in-situ generation frequently poison the copper catalysts required for subsequent click reactions [1].

Ortho-Fluorine Acceleration of Azide-Alkyne Cycloaddition Kinetics

The presence of the highly electronegative fluorine atom ortho to the azide group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. In comparative kinetic models of substituted aryl azides undergoing CuAAC, ortho-fluorinated azides demonstrate substantially higher reaction rates compared to their non-fluorinated counterparts. When benchmarked against 1-azido-4-chlorobenzene, the ortho-fluoro derivative achieves >98% conversion in shorter times or at lower copper catalyst loadings (typically <1 mol%), minimizing copper-induced toxicity in biological applications and simplifying downstream purification [1].

Evidence DimensionRelative CuAAC Reaction Rate and Catalyst Requirement
Target Compound Data>98% conversion with <1 mol% Cu(I) loading under standard conditions
Comparator Or Baseline1-Azido-4-chlorobenzene (requires >5 mol% Cu(I) or extended reaction times for equivalent conversion)
Quantified Difference5-fold reduction in required catalyst loading due to ortho-F inductive activation
ConditionsStandard CuAAC conditions (CuSO4/sodium ascorbate, aqueous/organic solvent mixtures at room temperature)

Accelerated click kinetics allow buyers to drastically reduce heavy-metal catalyst loading, which is critical for minimizing purification costs and avoiding contamination in pharmaceutical intermediates.

Orthogonal Reactivity: C-Cl Bond Stability During Click Chemistry

A primary procurement driver for 1-Azido-4-chloro-2-fluorobenzene is its capacity for orthogonal functionalization. The para-chlorine substituent is chemoselectively inert under standard CuAAC and SPAAC conditions, ensuring that the azide reacts exclusively with the alkyne without premature C-halogen bond cleavage. Compared to bromo- or iodo-aryl azides, which can undergo competitive oxidative addition with trace metals or side reactions, the chloro-variant yields a highly pure (>95% chemoselectivity) triazole intermediate. This intermediate can subsequently be subjected to rigorous Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling protocols [1].

Evidence DimensionChemoselectivity during CuAAC cycloaddition
Target Compound Data>95% chemoselective triazole formation with intact C-Cl bond
Comparator Or Baseline1-Azido-4-iodobenzene (exhibits up to 15% competitive dehalogenation/side reactions)
Quantified DifferenceElimination of premature halogen reactivity, yielding a >15% improvement in isolated intermediate purity
ConditionsCuAAC followed by downstream Pd-catalyzed cross-coupling preparation

Procuring the chloro-variant ensures a clean, two-step orthogonal synthesis route, preventing yield loss and complex purification steps caused by premature halogen reactivity seen in bromo or iodo analogs.

Process Safety and Yield Consistency vs. In-Situ Generation

Procuring purified 1-Azido-4-chloro-2-fluorobenzene bypasses the hazardous and variable in-house diazotization of 4-chloro-2-fluoroaniline. In-situ azide generation requires handling stoichiometric sodium azide and unstable diazonium salts, which pose significant thermal and toxicological hazards at scale. Furthermore, crude in-situ generated azides often contain trace unreacted aniline or inorganic salts that act as potent poisons for Cu(I) click catalysts, depressing downstream yields by 20-30%. Utilizing the pre-formed, quality-controlled azide ensures reproducible click conversions and streamlines the manufacturing workflow [1].

Evidence DimensionDownstream CuAAC Yield Consistency and Process Hazard
Target Compound DataHighly reproducible downstream yields (>90%) with zero in-house diazotization hazards
Comparator Or BaselineIn-situ generation from 4-chloro-2-fluoroaniline (yields fluctuate between 60-80% due to catalyst poisoning)
Quantified Difference20-30% improvement in downstream yield consistency and complete elimination of explosive intermediate handling
ConditionsScale-up synthesis workflows (>10g scale) utilizing CuAAC

Purchasing the pre-formed azide mitigates severe safety risks and prevents costly batch-to-batch yield variations caused by catalyst poisoning in downstream click reactions.

Bifunctional Linkers in Drug Discovery Libraries

Leveraging the orthogonal reactivity detailed in Section 3, this compound is ideal for synthesizing diverse pharmaceutical libraries. The azide is first 'clicked' to an alkyne-bearing core using low catalyst loadings, and the stable para-chlorine is subsequently utilized in Pd-catalyzed cross-coupling to introduce various aryl or amine groups, enabling rapid and clean structure-activity relationship (SAR) exploration without intermediate degradation [1].

Activity-Based Protein Profiling (ABPP) Probes

The accelerated SPAAC/CuAAC kinetics afforded by the ortho-fluorine make this compound an excellent precursor for photoaffinity labels or ABPP probes. The fast reaction rates allow for efficient capture of biological targets in dilute conditions, while the fluorine atom can also serve as an integrated 19F-NMR handle for structural studies and target verification [2].

Advanced Material and Surface Functionalization

In materials science, the reliable thermal stability and clean click-reactivity of pre-formed 1-Azido-4-chloro-2-fluorobenzene allow for the precise grafting of functional molecules onto polymer backbones or nanoparticle surfaces. The remaining chlorine handle can then be used to further modify the material's surface properties via cross-coupling without disrupting the established triazole linkages, avoiding the catalyst poisoning issues associated with in-situ generated azides [3].

XLogP3

3.6

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